molecular formula C13H19N3O3 B2471753 N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide CAS No. 1170881-12-5

N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide

Cat. No. B2471753
CAS RN: 1170881-12-5
M. Wt: 265.313
InChI Key: OASPIZWYEPROFF-UHFFFAOYSA-N
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Description

N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Pharmacological Evaluation

A study by Kumar et al. (2017) focused on the design, synthesis, and pharmacological evaluation of novel derivatives related to N-ethyl-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide. These compounds exhibited antidepressant and antianxiety activities in animal models, showcasing their potential in treating mental health disorders Design, synthesis and pharmacological evaluation of some novel derivatives of 1-{[3-(furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine.

Antiallergy Activity

Walsh et al. (1990) synthesized a series of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, evaluating them for antiallergy activity. This work contributes to the understanding of the chemical structure's role in mediating antiallergic effects Synthesis and antiallergy activity of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamide derivatives.

Chemical Characterization and Biological Evaluation

Kulkarni et al. (2016) synthesized and characterized derivatives of N-Boc piperazine, including tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate. These compounds were evaluated for their antibacterial and antifungal activities, highlighting their potential as antimicrobial agents Synthesis, characterization, X-ray diffraction studies and biological evaluation of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate.

Antimicrobial and Anticancer Activities

Research by Patel (2020) on the reaction of Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate with 4-amino salicylic acid resulted in compounds tested for antimicrobial activities. This study illustrates the potential of furan-containing piperazine derivatives in developing new antimicrobial agents Analytical and Spectral Study of Furan Ring Containing Organic Ligands.

Neuroprotective Therapeutic Approach

Lecanu et al. (2010) introduced a novel compound, SP-04, designed as a multi-target therapeutic neuroprotective treatment for Alzheimer's disease. This study underscores the therapeutic potential of piperazine derivatives in neuroprotection and treatment of neurodegenerative diseases Dimethyl-carbamic acid 2,3-Bis-Dimethylcarbamoyloxy-6-(4-Ethyl-Piperazine-1-Carbonyl)-phenyl ester: a novel multi-target therapeutic approach to neuroprotection.

properties

IUPAC Name

N-ethyl-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-2-14-13(18)16-7-5-15(6-8-16)10-11(17)12-4-3-9-19-12/h3-4,9H,2,5-8,10H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OASPIZWYEPROFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCN(CC1)CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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